REACTION_CXSMILES
|
N#N.[CH3:3][C:4]1([C:9]2[S:13][C:12]([CH2:14][C:15]#N)=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1.CO.[OH-:19].[K+].[OH2:21]>>[CH3:3][C:4]1([C:9]2[S:13][C:12]([CH2:14][C:15]([OH:21])=[O:19])=[CH:11][CH:10]=2)[O:8][CH2:7][CH2:6][O:5]1 |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C1=CC=C(S1)CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Type
|
CUSTOM
|
Details
|
After stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the cooled reaction mixture
|
Type
|
WASH
|
Details
|
was washed with ether
|
Type
|
EXTRACTION
|
Details
|
the product was extracted several times with CH2CL2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
extracts were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCCO1)C1=CC=C(S1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |